molecular formula C13H17NO2S B2528875 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanecarboxamide CAS No. 1448044-86-7

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanecarboxamide

Cat. No.: B2528875
CAS No.: 1448044-86-7
M. Wt: 251.34
InChI Key: AMQWFFRUOAAILY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanecarboxamide is a synthetic organic compound offered for research use as a chemical reference standard and building block. This molecule features a cyclopropanecarboxamide moiety, a structure of high interest in medicinal chemistry due to its rigid, strained conformation which can enhance binding affinity, increase metabolic stability, and improve pharmacokinetic properties in drug candidates . The compound also contains a 4-(methylthio)phenyl group, a potential bioisostere that can influence electronic properties and bioavailability. Compounds with phenylcyclopropane carboxamide scaffolds have been investigated for a range of pharmacological activities, including antitumor properties. Research indicates that such derivatives can exhibit distinct effective inhibition on the proliferation of certain human cancer cell lines, such as U937 pro-monocytic human myeloid leukemia cells, highlighting their value as core structures in the development of new antiproliferative agents . As a chemical entity, it serves as a valuable intermediate for researchers in organic synthesis and drug discovery programs aiming to explore structure-activity relationships (SAR). This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-17-11-6-4-9(5-7-11)12(15)8-14-13(16)10-2-3-10/h4-7,10,12,15H,2-3,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQWFFRUOAAILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the hydroxy group: This step often involves the hydroxylation of an intermediate compound using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Attachment of the methylthio-substituted phenyl group: This can be done through a nucleophilic substitution reaction, where a suitable phenyl derivative reacts with a methylthio group donor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, PCC, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophilic substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Molecular Formula

  • C : 13
  • H : 17
  • N : 1
  • O : 2
  • S : 1

Pharmacological Research

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanecarboxamide has been investigated for its effects on various neurotransmitter systems, particularly serotonin receptors. Research indicates that compounds with similar structures can exhibit selective agonism at serotonin receptors, which may have implications for treating psychiatric disorders such as schizophrenia and depression .

Neuroprotective Potential

There is emerging evidence that compounds resembling this compound could possess neuroprotective properties. Studies have shown that certain cyclopropane derivatives can inhibit glutaminyl cyclase, an enzyme linked to neurodegenerative diseases such as Alzheimer's . This inhibition may help mitigate neuroinflammation and neuronal cell death.

Cancer Research

Preliminary investigations suggest that similar compounds may have anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance, selective inhibitors of certain kinases involved in cancer progression have shown promise in preclinical models, indicating potential applications for this compound in oncology .

Case Study 1: Antipsychotic Activity

A study exploring the efficacy of N-substituted cyclopropyl derivatives demonstrated significant antipsychotic-like effects in animal models. The compound exhibited a favorable profile regarding receptor selectivity and functional outcomes, suggesting its potential as a therapeutic agent for schizophrenia .

Case Study 2: Neuroprotection

In a rodent model of Alzheimer's disease, derivatives similar to this compound were shown to reduce neuroinflammation and improve cognitive function. This highlights the compound's potential role in neuroprotective strategies against degenerative diseases .

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanecarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The target compound’s distinct hydroxyethyl and 4-(methylthio)phenyl groups differentiate it from other cyclopropanecarboxamides. Key comparisons include:

Compound 32 ():
  • Structure : N-(4-(5-(N′-Hydroxycarbamimidoyl)-4-(1,2,4-oxadiazol-3-yl)phenyl)pyridin-2-yl)cyclopropanecarboxamide.
  • Substituents : Pyridinyl and oxadiazole rings.
  • Activity : Potent GSK-3β inhibitor with 100% purity and 43% yield.
  • Comparison : The oxadiazole and pyridinyl groups enhance binding to kinase targets, unlike the target compound’s simpler hydroxyethyl chain. This may reduce metabolic stability but improve selectivity .
Compound 33 ():
  • Structure : 1-(Benzo[d][1,3]dioxol-6-yl)-N-(5-(4-(methylthio)benzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide.
  • Substituents : Thiazole and benzo dioxole groups.
  • Synthesis : 25% yield via coupling reactions.
  • However, the thiazole ring may confer higher rigidity and π-stacking interactions compared to the target compound’s flexible hydroxyethyl group .
Tozasertib Lactate ():
  • Structure : Includes a pyrimidinyl-sulfanyl-phenyl group and piperazinyl substituents.
  • Activity : Antineoplastic agent (MK-0457/VX-680) targeting Aurora kinases.
  • Comparison : The extended heterocyclic system likely improves target affinity but complicates synthesis. The target compound’s hydroxyethyl group may enhance aqueous solubility, addressing a common limitation in kinase inhibitors .
N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide ():
  • Structure : Chlorinated benzothiazole ring.
  • Properties : 95% purity, used in research.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Key Substituents LogP (Predicted) Solubility
Target Compound Not reported Hydroxyethyl, 4-(methylthio)phenyl ~2.1 (estimated) Moderate (polar group)
Compound 32 C15H15N5O2 Oxadiazole, pyridinyl ~1.8 Low (heterocyclic)
Compound 33 C23H19N2O3S2 Thiazole, benzo dioxole ~3.5 Low
Tozasertib Lactate C23H28N8OS·xC3H6O3 Piperazinyl, pyrimidinyl ~2.3 Moderate (salt form)
N-(4-Chlorobenzo[d]thiazol-2-yl)... C11H9ClN2OS Chlorobenzothiazole ~3.0 Low

Key Observations :

  • The target compound’s hydroxyethyl group likely improves solubility compared to chlorobenzothiazole or thiazole derivatives.

Implications :

  • The target compound’s synthesis may require optimization to match the high yields of Compound 32.
  • Purity levels in analogs (e.g., 95–100%) highlight the importance of rigorous purification for pharmacological applications.

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanecarboxamide, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C12H15NOS
  • Molecular Weight : 225.32 g/mol
  • Structural Characteristics :
    • Cyclopropanecarboxamide backbone
    • Hydroxy and methylthio substituents on the phenyl ring

Research indicates that this compound exhibits various biological activities, primarily through modulation of enzymatic pathways and receptor interactions:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy homeostasis.
  • Receptor Interaction :
    • Studies suggest that it may act as a modulator of neurotransmitter receptors, particularly those related to serotonin pathways, indicating potential antidepressant-like effects .

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Cell Line Studies :
    • In vitro studies using cancer cell lines demonstrated that this compound induces apoptosis in tumor cells. This effect is attributed to the compound's ability to disrupt mitochondrial function and increase reactive oxygen species (ROS) levels .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • In Vitro Testing :
    • Tests against various bacterial strains revealed that it possesses significant inhibitory effects, suggesting potential applications in treating infections .

Study 1: Anticancer Effects

A notable study investigated the effects of this compound on human cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis via ROS generation
MCF-7 (breast cancer)20Inhibition of cell proliferation

This study highlighted the compound's potential as an anticancer agent by promoting programmed cell death in malignant cells.

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, this compound was tested against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

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